molecular formula C17H16ClN3OS B5573519 N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide

N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide

Cat. No.: B5573519
M. Wt: 345.8 g/mol
InChI Key: LHBUIXQJLIODJV-UHFFFAOYSA-N
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Description

N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-cyano-dimethylpyridinyl moiety, and a sulfanylacetamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide typically involves the reaction of benzylamine with chloroacetyl chloride to form 2-chloro-N-benzylacetamide . This intermediate is then reacted with 5-chloro-3-cyano-4,6-dimethylpyridine-2-thiol under suitable conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the cyano group may interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: N-benzyl-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide is unique due to its combination of a benzyl group, a chloro-cyano-dimethylpyridinyl moiety, and a sulfanylacetamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-11-14(8-19)17(21-12(2)16(11)18)23-10-15(22)20-9-13-6-4-3-5-7-13/h3-7H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBUIXQJLIODJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC(=O)NCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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